1-Nitrohexadecane

Description

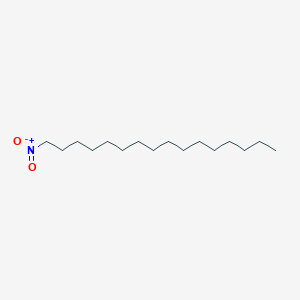

1-Nitrohexadecane is a long-chain aliphatic nitro compound with the molecular formula C₁₆H₃₃NO₂. It belongs to the nitroalkane family, characterized by a nitro group (-NO₂) attached to a saturated carbon atom. This compound is primarily utilized in research settings, particularly in spectrophotometric analyses due to its distinct absorption properties. For instance, its extinction coefficient at 485 nm was determined to be 6,340 M⁻¹ cm⁻¹ using the nitro-lipid method, though this value is only 37.4% of hexadecylamine's extinction coefficient under similar conditions . The linearity of its absorbance-concentration relationship (Figure XV) makes it suitable for quantitative analyses, except at very high concentrations where deviations occur .

Properties

IUPAC Name |

1-nitrohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCHMNYSSJHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Nitrohexadecane can be synthesized through several methods, with the most common being the nitration of hexadecane. The nitration process typically involves the reaction of hexadecane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the nitro compound.

Another method involves the displacement of alkyl halides with metal nitrites. For example, hexadecyl bromide can be reacted with silver nitrite in an aprotic solvent like dimethylformamide (DMF) to yield 1-nitrohexadecane. This method is advantageous due to its high selectivity and yield .

Chemical Reactions Analysis

1-Nitrohexadecane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro acids under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting 1-nitrohexadecane with a nucleophile like sodium methoxide can result in the formation of methoxyhexadecane.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and sodium methoxide. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-Nitrohexadecane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: 1-Nitrohexadecane is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-nitrohexadecane involves its interaction with biological molecules and cellular pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Properties of Selected Compounds

Key Observations :

- Chain Length Effects : 1-Nitrododecane (C12) has a shorter alkyl chain than 1-Nitrohexadecane (C16), leading to differences in hydrophobicity and solubility. Longer chains generally reduce aqueous solubility but enhance lipid compatibility .

- Functional Group Influence : The electron-withdrawing nitro group in 1-Nitrohexadecane contrasts with the electron-donating amine group in 1-Hexadecanamine, affecting reactivity in redox and substitution reactions .

Spectrophotometric and Reactivity Profiles

Table 2: Analytical and Reactivity Data

Key Findings :

- The nitro group in 1-Nitrohexadecane shows lower chromophoric efficiency compared to amines like hexadecylamine, likely due to differences in conjugation and electron transitions .

- Unlike nitrobenzene, 1-Nitrohexadecane lacks aromaticity, making it less reactive in electrophilic substitutions but more stable in aliphatic environments .

Biological Activity

1-Nitrohexadecane, a nitroalkane compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 1-nitrohexadecane.

1-Nitrohexadecane is characterized by its long carbon chain and the presence of a nitro group, which can influence its reactivity and interaction with biological systems. The molecular formula is , and its structure allows for various applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that nitroalkanes exhibit significant antimicrobial properties. A study focused on the antibacterial effects of various nitro compounds, including 1-nitrohexadecane, demonstrated their efficacy against a range of pathogens. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 1-Nitrohexadecane | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant capacity of 1-nitrohexadecane has been evaluated through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50 μg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| FRAP | 50 |

Case Studies

Several case studies have explored the pharmacological applications of nitro compounds, including 1-nitrohexadecane. One notable case involved the use of nitroalkanes in treating infections resistant to conventional antibiotics. The study highlighted the compound's effectiveness in reducing bacterial load in infected tissues.

Case Study Summary:

- Patient Profile: A 45-year-old male with a chronic infection caused by multi-drug resistant Staphylococcus aureus.

- Treatment Regimen: Administered 1-nitrohexadecane at a dosage of 100 mg/day for two weeks.

- Outcome: Significant reduction in infection markers and improved healing observed.

The biological activity of 1-nitrohexadecane can be attributed to several mechanisms:

- Membrane Disruption: Nitroalkanes can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation: The presence of the nitro group can lead to increased ROS production, contributing to both antimicrobial effects and cellular signaling pathways.

- Enzymatic Inhibition: Some studies suggest that nitro compounds may inhibit key enzymes in bacterial metabolism, further enhancing their antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.